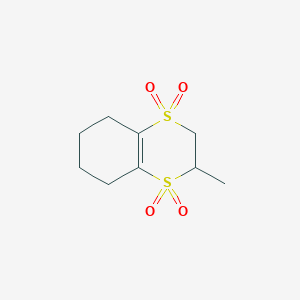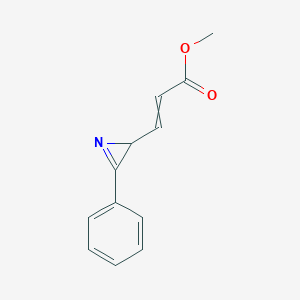![molecular formula C9H13N3O2S B14638802 N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide CAS No. 51803-26-0](/img/structure/B14638802.png)
N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide is a complex organic compound characterized by the presence of a dimethylamino group attached to a phenyl ring, which is further linked to a sulfuric diamide group. This compound is of significant interest in various fields of chemistry and industry due to its unique structural properties and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide typically involves the reaction of 4-(dimethylamino)benzaldehyde with sulfuric diamide under controlled conditions. The reaction is often carried out in the presence of a catalyst such as acetic anhydride and pyridine at elevated temperatures around 220°C . Another method involves the use of sodium hydroxide solution in the presence of Aliquat 336 as a phase transfer catalyst .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products. The use of advanced purification techniques such as recrystallization and chromatography is common to obtain high-purity products.
Analyse Chemischer Reaktionen
Types of Reactions
N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides and sulfones.
Reduction: Reduction reactions typically yield amines and other reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the dimethylamino group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are used under basic or acidic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amines, and substituted derivatives, depending on the specific reaction conditions and reagents used .
Wissenschaftliche Forschungsanwendungen
N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide has a wide range of applications in scientific research:
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Wirkmechanismus
The mechanism of action of N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide involves its interaction with various molecular targets and pathways. The dimethylamino group plays a crucial role in its reactivity, allowing it to participate in various chemical reactions. The compound can interact with enzymes and proteins, potentially inhibiting or modifying their activity . The exact molecular targets and pathways are still under investigation, but its ability to form stable complexes with biological molecules is of particular interest.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(Dimethylamino)benzaldehyde: Shares the dimethylamino group and phenyl ring but lacks the sulfuric diamide group.
N,N-Dimethylaniline: Contains the dimethylamino group attached to an aniline structure.
Sulfanilamide: Contains the sulfuric diamide group but lacks the dimethylamino and phenyl groups.
Uniqueness
N-{[4-(Dimethylamino)phenyl]methylidene}sulfuric diamide is unique due to the combination of the dimethylamino group, phenyl ring, and sulfuric diamide group. This unique structure imparts distinct chemical properties, making it valuable in various applications. Its ability to undergo multiple types of chemical reactions and form stable complexes with biological molecules sets it apart from similar compounds .
Eigenschaften
CAS-Nummer |
51803-26-0 |
|---|---|
Molekularformel |
C9H13N3O2S |
Molekulargewicht |
227.29 g/mol |
IUPAC-Name |
1-(dimethylamino)-4-(sulfamoyliminomethyl)benzene |
InChI |
InChI=1S/C9H13N3O2S/c1-12(2)9-5-3-8(4-6-9)7-11-15(10,13)14/h3-7H,1-2H3,(H2,10,13,14) |
InChI-Schlüssel |
LYPOKTBNQLWFKR-UHFFFAOYSA-N |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=NS(=O)(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


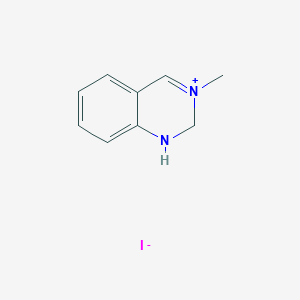
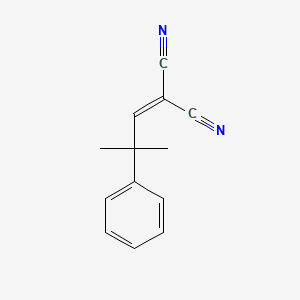
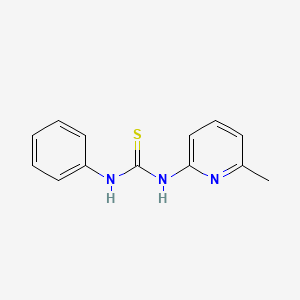

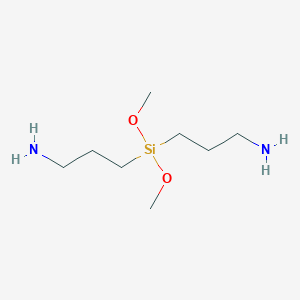
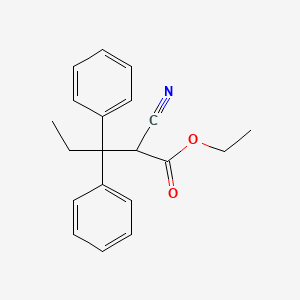
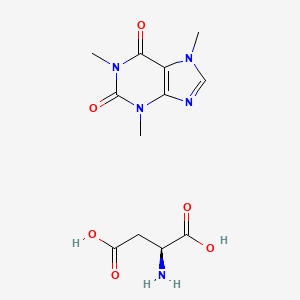
![3-Methoxy-1,5-dimethyl-7-methylidene-3-borabicyclo[3.3.1]nonane](/img/structure/B14638769.png)
![2,4-Dibromo-6-[(4-methylpiperazin-1-yl)methyl]phenol](/img/structure/B14638770.png)
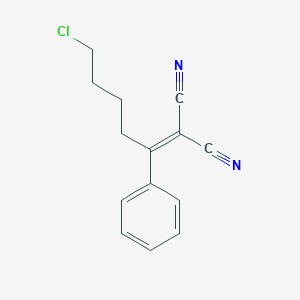
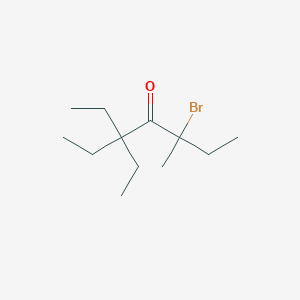
![Silane, triethyl[[(1Z)-3-phenyl-1-propenyl]oxy]-](/img/structure/B14638794.png)
